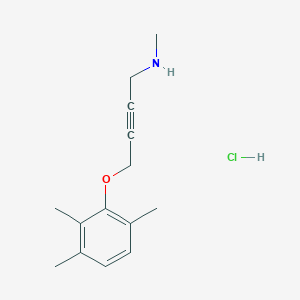
N-methyl-4-(2,3,6-trimethylphenoxy)but-2-yn-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-4-(2,3,6-trimethylphenoxy)but-2-yn-1-amine hydrochloride is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. The compound is also known as Tropoxin and has a molecular formula of C14H21NO•HCl.
Mechanism of Action
The mechanism of action of N-methyl-4-(2,3,6-trimethylphenoxy)but-2-yn-1-amine hydrochloride is not fully understood. However, studies have suggested that the compound may work by inhibiting the activity of certain enzymes that are involved in the inflammatory response and oxidative stress.
Biochemical and Physiological Effects
N-methyl-4-(2,3,6-trimethylphenoxy)but-2-yn-1-amine hydrochloride has been shown to have various biochemical and physiological effects in scientific research studies. These include anti-inflammatory effects, neuroprotective effects, and antioxidant effects. The compound has also been shown to have an effect on the levels of certain neurotransmitters in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using N-methyl-4-(2,3,6-trimethylphenoxy)but-2-yn-1-amine hydrochloride in lab experiments is that it has been shown to have a low toxicity profile. However, one limitation of using the compound is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on N-methyl-4-(2,3,6-trimethylphenoxy)but-2-yn-1-amine hydrochloride. One direction is to further explore its potential as a therapeutic agent in the treatment of inflammatory and neurodegenerative diseases. Another direction is to investigate its mechanism of action in more detail, which may help to identify new targets for drug development. Additionally, future research could focus on exploring the effects of different doses and formulations of the compound.
Synthesis Methods
The synthesis of N-methyl-4-(2,3,6-trimethylphenoxy)but-2-yn-1-amine hydrochloride involves the reaction of 2,3,6-trimethylphenol with propargyl bromide in the presence of potassium carbonate to form 4-(2,3,6-trimethylphenoxy)but-2-yne. The resulting compound is then reacted with methylamine hydrochloride to form N-methyl-4-(2,3,6-trimethylphenoxy)but-2-yn-1-amine hydrochloride.
Scientific Research Applications
N-methyl-4-(2,3,6-trimethylphenoxy)but-2-yn-1-amine hydrochloride has been studied for its potential as a therapeutic agent in various scientific research studies. One study found that the compound has anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Another study found that N-methyl-4-(2,3,6-trimethylphenoxy)but-2-yn-1-amine hydrochloride has neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-methyl-4-(2,3,6-trimethylphenoxy)but-2-yn-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO.ClH/c1-11-7-8-12(2)14(13(11)3)16-10-6-5-9-15-4;/h7-8,15H,9-10H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJOTKGSTMSBCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC#CCNC)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-(2,3,6-trimethylphenoxy)but-2-yn-1-amine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}(2-thienyl)methanol](/img/structure/B6133304.png)
![N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylpropanamide](/img/structure/B6133311.png)
![5-ethyl-6-hydroxy-3-(2-methylphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-pyrimidinone](/img/structure/B6133313.png)
![8-[(3-chlorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B6133315.png)
![1-phenoxy-3-[(1-phenylethyl)amino]-2-propanol](/img/structure/B6133324.png)
![N-benzyl-6-(3,4-dimethyl-1-piperazinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6133333.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6133346.png)

![5-(4-fluorophenyl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6133358.png)
![1-(3-{[(1-benzothien-2-ylmethyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6133367.png)
![N-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B6133377.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N-methyl-3-[5-(3-methylbenzyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6133384.png)
![(3,4-dimethoxyphenyl){1-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone](/img/structure/B6133390.png)